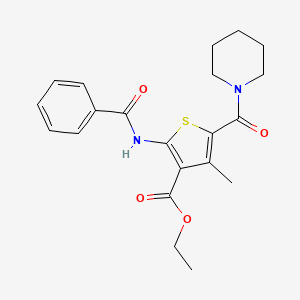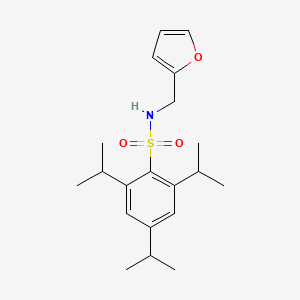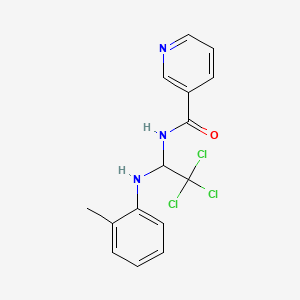![molecular formula C17H12FNOS2 B11703701 (5E)-5-[(2-fluorophenyl)methylidene]-3-(4-methylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11703701.png)
(5E)-5-[(2-fluorophenyl)methylidene]-3-(4-methylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5E)-5-[(2-フルオロフェニル)メチリデン]-3-(4-メチルフェニル)-2-スルファニリデン-1,3-チアゾリジン-4-オンは、チアゾリジン-4-オン類に属する合成有機化合物です。チアゾリジン-4-オン類は、抗菌作用、抗炎症作用、抗癌作用など、さまざまな生物活性を有することで知られています。この化合物は、その独特の構造的特徴により、さまざまな科学的および工業的用途の可能性を秘めています。
準備方法
合成ルートと反応条件
(5E)-5-[(2-フルオロフェニル)メチリデン]-3-(4-メチルフェニル)-2-スルファニリデン-1,3-チアゾリジン-4-オンの合成には、通常、適切なアルデヒドとチオセミカルバジドを制御された条件下で縮合させる方法が用いられます。この反応は、チアゾリジン-4-オン環の形成を促進するために、酸または塩基で触媒されることがよくあります。反応温度、溶媒、反応時間などの反応条件は、高い収率と純度を得るために最適化されます。
工業生産方法
この化合物の工業生産には、バッチ式または連続フロー反応器を用いた大規模合成が用いられる場合があります。このプロセスは、コスト効率、スケーラビリティ、環境への配慮を考慮して最適化されます。再結晶、クロマトグラフィー、蒸留などの精製技術は、所望の仕様を満たす最終生成物を得るために用いられます。
化学反応の分析
反応の種類
(5E)-5-[(2-フルオロフェニル)メチリデン]-3-(4-メチルフェニル)-2-スルファニリデン-1,3-チアゾリジン-4-オンは、次のようなさまざまな化学反応を起こす可能性があります。
酸化: この化合物は、スルホキシドまたはスルホンを形成するために酸化される可能性があります。
還元: 還元反応は、チアゾリジン-4-オン環を他の官能基に変換することができます。
置換: 求電子置換反応または求核置換反応は、芳香環に新しい置換基を導入することができます。
一般的な試薬と条件
これらの反応に用いられる一般的な試薬には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、さまざまな求核剤または求電子剤(置換反応用)が含まれます。温度、溶媒、pHなどの反応条件は、所望の変換を達成するために慎重に制御されます。
生成される主な生成物
これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化によってスルホキシドまたはスルホンが生成される場合があり、置換反応によって芳香環に新しい官能基が導入される可能性があります。
科学研究への応用
化学
化学において、(5E)-5-[(2-フルオロフェニル)メチリデン]-3-(4-メチルフェニル)-2-スルファニリデン-1,3-チアゾリジン-4-オンは、より複雑な分子の合成のためのビルディングブロックとして用いられます。そのユニークな構造は、新しい化学反応と経路の探求を可能にします。
生物学
生物学的に、この化合物は、さまざまな微生物の増殖を阻害する能力を持つため、抗菌剤として有望です。また、抗炎症作用や抗癌作用を示す可能性もあり、薬剤開発の候補となっています。
医学
医学において、(5E)-5-[(2-フルオロフェニル)メチリデン]-3-(4-メチルフェニル)-2-スルファニリデン-1,3-チアゾリジン-4-オンは、その治療的可能性について検討される可能性があります。その生物活性は、感染症、炎症、癌の治療薬に開発できる可能性を示唆しています。
産業
産業において、この化合物は、新しい材料の開発や、他の貴重な化合物の合成における中間体として用いられる可能性があります。そのユニークな特性は、化学製造におけるさまざまな用途に適しています。
科学的研究の応用
Chemistry
In chemistry, (5E)-5-[(2-fluorophenyl)methylidene]-3-(4-methylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
Biologically, this compound has potential as an antimicrobial agent due to its ability to inhibit the growth of various microorganisms. It may also exhibit anti-inflammatory and anticancer properties, making it a candidate for drug development.
Medicine
In medicine, this compound could be explored for its therapeutic potential. Its biological activities suggest it could be developed into treatments for infections, inflammation, and cancer.
Industry
Industrially, this compound may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds. Its unique properties make it suitable for various applications in chemical manufacturing.
作用機序
(5E)-5-[(2-フルオロフェニル)メチリデン]-3-(4-メチルフェニル)-2-スルファニリデン-1,3-チアゾリジン-4-オンの作用機序には、特定の分子標的との相互作用が関与しています。これらの標的には、酵素、受容体、または生物学的プロセスに関与する他のタンパク質が含まれる可能性があります。この化合物の効果は、細胞増殖、炎症、または微生物活性を調節する経路を介して媒介されます。
類似の化合物との比較
類似の化合物
類似の化合物には、芳香環に異なる置換基を持つ他のチアゾリジン-4-オン類が含まれます。例としては、以下のようなものがあります。
- (5E)-5-[(2-クロロフェニル)メチリデン]-3-(4-メチルフェニル)-2-スルファニリデン-1,3-チアゾリジン-4-オン
- (5E)-5-[(2-ブロモフェニル)メチリデン]-3-(4-メチルフェニル)-2-スルファニリデン-1,3-チアゾリジン-4-オン
独自性
(5E)-5-[(2-フルオロフェニル)メチリデン]-3-(4-メチルフェニル)-2-スルファニリデン-1,3-チアゾリジン-4-オンの独自性は、その特定の置換基にあり、その置換基は異なる生物活性と化学反応性を付与する可能性があります。たとえば、フッ素原子の存在は、化合物の親油性、安定性、生物学的標的との相互作用に影響を与える可能性があります。
類似化合物との比較
Similar Compounds
Similar compounds include other thiazolidinones with different substituents on the aromatic rings. Examples include:
- (5E)-5-[(2-chlorophenyl)methylidene]-3-(4-methylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one
- (5E)-5-[(2-bromophenyl)methylidene]-3-(4-methylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one
Uniqueness
The uniqueness of (5E)-5-[(2-fluorophenyl)methylidene]-3-(4-methylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one lies in its specific substituents, which may confer distinct biological activities and chemical reactivity. The presence of the fluorine atom, for example, can influence the compound’s lipophilicity, stability, and interactions with biological targets.
特性
分子式 |
C17H12FNOS2 |
|---|---|
分子量 |
329.4 g/mol |
IUPAC名 |
(5E)-5-[(2-fluorophenyl)methylidene]-3-(4-methylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C17H12FNOS2/c1-11-6-8-13(9-7-11)19-16(20)15(22-17(19)21)10-12-4-2-3-5-14(12)18/h2-10H,1H3/b15-10+ |
InChIキー |
FGGIFONGPNVEIQ-XNTDXEJSSA-N |
異性体SMILES |
CC1=CC=C(C=C1)N2C(=O)/C(=C\C3=CC=CC=C3F)/SC2=S |
正規SMILES |
CC1=CC=C(C=C1)N2C(=O)C(=CC3=CC=CC=C3F)SC2=S |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2E)-3-(2-fluorophenyl)-2-[(4-methylphenyl)formamido]-N-(2-phenylethyl)prop-2-enamide](/img/structure/B11703621.png)

![2,4-Diethyl 5-[2-(4-methoxyphenoxy)acetamido]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B11703636.png)
![N-{1-[(4-bromophenyl)amino]-2,2,2-trichloroethyl}-2-chlorobenzamide](/img/structure/B11703639.png)
![4-iodo-N-(2,2,2-trichloro-1-{[(2-methoxyanilino)carbothioyl]amino}ethyl)benzamide](/img/structure/B11703646.png)
![3-hydroxy-N'-[(1Z)-1-(4-nitrophenyl)ethylidene]benzohydrazide](/img/structure/B11703654.png)





![6-{(2E)-2-[(2-methyl-1H-indol-3-yl)methylidene]hydrazinyl}-N,N'-diphenyl-1,3,5-triazine-2,4-diamine](/img/structure/B11703709.png)
![N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-(4-methylphenoxy)acetamide](/img/structure/B11703711.png)
![4-nitro-N-{2,2,2-trichloro-1-[(3-methylphenyl)amino]ethyl}benzamide](/img/structure/B11703720.png)
